1,1-Diphenylbut-3-en-1-amine

Description

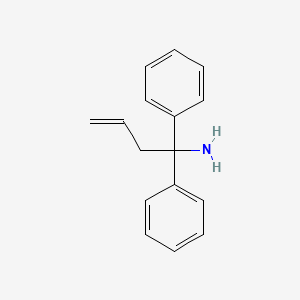

Structure

3D Structure

Properties

IUPAC Name |

1,1-diphenylbut-3-en-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-2-13-16(17,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQGGAFNVOYFAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC=CC=C1)(C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,1 Diphenylbut 3 En 1 Amine

Established Preparative Routes to 1,1-Diphenylbut-3-en-1-amine

HFIP-Promoted 2-Aza-Cope Rearrangement Utilising this compound Derived Aldimines

Scalability and Practical Considerations for Synthesis

The large-scale synthesis of this compound, while not extensively detailed in publicly available literature, can be extrapolated from established methodologies for similar chemical structures. Practical considerations for scaling up production would involve optimizing reaction conditions to maximize yield and minimize costs, ensuring the availability and affordability of starting materials, and developing efficient purification methods. Key factors influencing scalability include catalyst efficiency, reaction time, temperature control, and waste management. Industrial synthesis would prioritize atom-economical routes that reduce waste and enhance safety.

General Approaches to Allylic Amine Synthesis and Their Potential Relevance

General synthetic routes to allylic amines are highly relevant to the potential synthesis of this compound. These methods offer versatile pathways to introduce the amine functionality adjacent to a double bond, a key structural feature of the target molecule.

Asymmetric transfer hydrogenation (ATH) is a powerful technique for the synthesis of chiral amines, which are crucial components in many pharmaceuticals and fine chemicals. nih.gov This method involves the reduction of a prochiral precursor, such as an imine or an unsaturated nitrogen-containing compound, using a hydrogen donor in the presence of a chiral transition metal catalyst. acs.orgrsc.org The operational simplicity and high selectivity of hydrogen transfer reductions make them an attractive option for synthesis. rsc.org

For the synthesis of a chiral version of this compound, a relevant precursor could be a corresponding imine. The choice of catalyst and chiral ligand is critical for achieving high enantioselectivity. shu.edu Ruthenium complexes with chiral ligands are commonly employed for such transformations. nih.gov The process is atom-economical, often utilizing hydrogen from sources like isopropyl alcohol or triethylammonium (B8662869) formate, and is considered a sustainable and "green" strategy. acs.orgshu.edu

Table 1: Key Aspects of Asymmetric Transfer Hydrogenation for Chiral Amine Synthesis

| Feature | Description | Potential Relevance to this compound |

|---|---|---|

| Chirality | Produces enantiomerically enriched amines. nih.gov | Could be used to synthesize specific stereoisomers of the target compound. |

| Catalysts | Typically involves transition metals like Ruthenium or Iridium with chiral ligands. nih.gov | The selection of an appropriate catalyst would be crucial for high yield and enantioselectivity. |

| Hydrogen Source | Uses hydrogen gas or transfer agents like isopropanol. shu.edu | Offers flexibility in reaction setup and can avoid the use of high-pressure hydrogen gas. |

| Sustainability | High atom economy with minimal waste byproducts. acs.org | Aligns with green chemistry principles for industrial-scale synthesis. |

Direct N-alkylation of amines with alcohols represents a robust and atom-economic method for forming carbon-nitrogen bonds. d-nb.inforug.nl This approach, often catalyzed by ruthenium or iron complexes, directly couples an amine with an alcohol, producing water as the only byproduct. rug.nlnih.gov This strategy avoids the use of alkyl halides or aldehydes, which can suffer from poor selectivity and the formation of stoichiometric salt waste. d-nb.infonih.gov

In the context of this compound, if a precursor amine is available, direct N-alkylation could be a potential route for modification or synthesis of derivatives. For instance, if a primary amine precursor were used, this method could introduce various alkyl groups. The methodology has been successfully applied to the N-alkylation of α-amino acids and their esters with excellent retention of stereochemistry, highlighting its potential for complex molecules. d-nb.infonih.govnih.gov

Table 2: Comparison of N-Alkylation Strategies

| Method | Advantages | Disadvantages |

|---|---|---|

| Direct N-Alkylation with Alcohols | Atom-economical, produces only water as a byproduct, avoids salt waste. rug.nlnih.gov | May require specific catalysts and higher temperatures. |

| Reductive Amination with Aldehydes | Widely used and versatile. | Limited by aldehyde availability and stability, can form side products. d-nb.infonih.gov |

| Nucleophilic Substitution with Alkyl Halides | A traditional and well-established method. | Poor atom economy, produces stoichiometric amounts of salt waste. d-nb.infonih.gov |

Chemical Reactivity and Derivatization Pathways of 1,1 Diphenylbut 3 En 1 Amine

Transformations Involving the Amine Functionality of 1,1-Diphenylbut-3-en-1-amine

The primary amine functionality of this compound is a nucleophilic center that readily participates in reactions typical of primary amines, most notably the formation of imines. These imine intermediates can then be further manipulated or cleaved.

The reaction of a primary amine, such as this compound, with an aldehyde or ketone under mildly acidic conditions leads to the formation of an imine, also known as a Schiff base. chemistrysteps.comlibretexts.org The reaction proceeds through the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond. chemistrysteps.com When the carbonyl compound is an aldehyde, the product is an aldimine; when it is a ketone, the product is a ketimine. byjus.com

While the direct formation of ketimines from ketones is straightforward, the transformation of an aldimine to a ketimine is a rearrangement process. Certain classes of imines can undergo rearrangement reactions. For instance, the Neber rearrangement involves the conversion of ketoxime tosylates to α-amino ketones, proceeding through an azirine intermediate. A related transformation is the base-catalyzed rearrangement of N-chloroketimines, which can be hydrolyzed to yield α-amino ketones. acs.org Although a direct aldimine-to-ketimine rearrangement is not a common transformation, the imine functionality derived from this compound serves as a key precursor for various synthetic pathways.

Imine formation is a reversible process. youtube.com The carbon-nitrogen double bond of a ketimine is susceptible to hydrolysis, particularly under acidic conditions. This reaction effectively reverses the formation process, cleaving the ketimine to regenerate the original primary amine and the corresponding ketone. byjus.commasterorganicchemistry.com

The mechanism of hydrolysis involves the protonation of the imine nitrogen, which activates the imine carbon toward nucleophilic attack by water. masterorganicchemistry.com The resulting carbinolamine intermediate then undergoes proton transfer and subsequent elimination of the primary amine to yield a protonated ketone, which is then deprotonated. youtube.com This hydrolytic cleavage is a fundamental reaction that allows for the use of the imine as a protecting group for the primary amine. By forming a ketimine derivative of this compound, other parts of the molecule can be modified, followed by the hydrolytic removal of the protecting group to restore the N-unprotected homoallylamine.

Ketimine intermediates are valuable synthons for creating more complex molecules, such as α-amino alcohols and α-amino amides. These structures are prevalent in many biologically active compounds and pharmaceuticals. aalto.fiacs.org

One pathway to α-amino alcohols involves the reductive cross-coupling of N-acyl diarylketimines with aldehydes, which can be achieved electrochemically to provide the target 1,2-aminoalcohols. organic-chemistry.org Another approach is the asymmetric transfer hydrogenation of unprotected α-keto ketimines, which can yield chiral 1,2-amino alcohol products with high enantioselectivity. rsc.org

The synthesis of α-amino amides can be approached through the α-amination of amides themselves, a reaction that introduces a primary amino group adjacent to the carbonyl. chemistryviews.org Alternatively, ketiminoesters can participate in direct catalytic asymmetric Mannich reactions to generate precursors to α,β,β-trisubstituted amino acids, which are structurally related to α-amino amides. nih.gov These methods highlight the utility of ketimines derived from primary amines as key intermediates for accessing diverse and valuable amino-functionalized compounds.

Potential Reactivity of the Alkenyl Moiety in this compound

The terminal double bond in this compound offers a site for various addition reactions. A particularly significant transformation is hydroamination, where an N-H bond adds across the alkene.

Hydroamination, the addition of an amine across an unsaturated carbon-carbon bond, is an atom-economical method for synthesizing more complex amines. rsc.org In the case of homoallylic amines like this compound, the proximal primary amine can function as an intramolecular directing group, guiding the regioselectivity of the reaction. rsc.org Transition metal catalysts, particularly those based on iridium and rhodium, have been shown to be effective for this transformation. rsc.orgnih.gov The directing effect of the amine promotes the aminometalation of the nearby alkene by enhancing the substrate's affinity for the metal catalyst. rsc.org This intramolecularly directed approach can overcome common challenges in hydroamination, such as low reactivity and poor selectivity. rsc.org

A key challenge in the hydroamination of unsymmetrical alkenes is controlling the regioselectivity—that is, whether the reaction yields the Markovnikov or anti-Markovnikov product. In directed hydroaminations of homoallylic amines, the formation of a stable five-membered metallacyclic intermediate is typically favored, which leads to the anti-Markovnikov product. rsc.orgnih.gov

Recent studies using iridium and rhodium catalysts have demonstrated catalyst-controlled regiodivergence in the hydroamination of homoallylic amines. nih.gov For instance, certain iridium catalysts selectively yield the anti-Markovnikov product, a 1,4-diamine. rsc.orgnih.gov In contrast, rhodium catalysts can favor the Markovnikov product. Rhodium(III) catalysis has also been successfully employed for the anti-Markovnikov hydroamidation of 1,1-disubstituted alkenes, a class of substrates to which this compound belongs. nih.govacs.org This high selectivity is attributed to a reversible rhodium hydride migratory insertion step. nih.govacs.org The steric bulk of the 1,1-diphenyl substituents on the homoallylic amine would be expected to strongly influence the stereochemical outcome of the reaction.

| Catalyst System | Substrate Type | Observed Regioselectivity | Key Intermediate/Rationale | Reference |

|---|---|---|---|---|

| Iridium-based | Homoallylic Amines | Anti-Markovnikov | Formation of a favored 5-membered metallacyclic intermediate via directed hydroamination. | rsc.orgrsc.orgnih.gov |

| Rhodium-based | Homoallylic Amines | Markovnikov (catalyst dependent) | Formation of a 6-membered metallacyclic intermediate can lead to the Markovnikov product. | nih.gov |

| Rhodium(III)-based | 1,1-Disubstituted Alkenes | Anti-Markovnikov (Hydroamidation) | Reversible rhodium hydride migratory insertion step. | nih.govacs.org |

| Palladium-based | Terminal/Internal Alkenes | Anti-Markovnikov | Directed by 8-aminoquinoline (B160924) (AQ) group. | rsc.org |

Considerations for Hydroamination Reactions of Homoallylic Amines

Influence of Directing Groups and Catalytic Systems

The reactivity of the terminal olefin in this compound is significantly influenced by the presence of the amine functionality at the homoallylic position. This amine group can act as a directing group, influencing the regioselectivity and stereoselectivity of various transformations. The choice of the catalytic system is also crucial in dictating the outcome of the reaction, often working in concert with the directing effects of the amine.

The primary amine in this compound can coordinate to a metal catalyst, bringing the catalytic center in proximity to the olefinic bond. This directed metalation can facilitate a variety of functionalization reactions at or near the double bond. For instance, in oxidation reactions, the amine can direct the delivery of an oxidizing agent to one face of the double bond, controlling the stereochemistry of the product. While direct studies on this compound are not prevalent, analogous studies on cyclic homoallylic amines have demonstrated the powerful directing effect of a tethered amine. For example, the oxidation of cyclic homoallylic amines can lead to the formation of syn- or anti-epoxides or diols with high diastereoselectivity, depending on the ring size and the nature of the N-substituents. acs.org

Furthermore, the primary amine of this compound can be converted into a more effective directing group in situ. The formation of a transient imine with an aldehyde or ketone can create a bidentate ligand that strongly coordinates to a transition metal catalyst. rsc.orgbohrium.com This strategy has been successfully employed for the C-H functionalization of amines, and a similar approach could be envisioned for directing reactions towards the olefin. nih.gov For example, a transient directing group could be used to facilitate a palladium-catalyzed arylation or alkylation at the allylic or homoallylic position.

The selection of the catalytic system is paramount in controlling the reaction pathway. For instance, in hydroamination reactions, different catalysts can lead to either Markovnikov or anti-Markovnikov addition products. nih.gov Copper-catalyzed hydroamination of 1,1-disubstituted alkenes has been shown to proceed with anti-Markovnikov selectivity, which would be the expected outcome for this compound, yielding a terminal amine. mit.edumit.edu In contrast, other catalyst systems might favor the branched product. The ligands associated with the metal catalyst also play a critical role in tuning the reactivity and selectivity of the transformation. mdpi.com

The interplay between the inherent directing ability of the amine group, the potential for forming transient directing groups, and the judicious choice of a catalytic system provides a versatile platform for the selective functionalization of the olefinic bond in this compound.

Other Olefin Functionalization Opportunities

Beyond the reactions influenced by the directing capacity of the amine group, the terminal olefin of this compound is amenable to a wide range of other functionalization reactions characteristic of unactivated alkenes. These transformations can provide access to a diverse array of derivatives with modified carbon skeletons and new functional groups.

Hydroamination: Intermolecular hydroamination of the terminal double bond represents a direct method to introduce a second amine functionality into the molecule. This reaction can be catalyzed by various transition metal complexes, with the regioselectivity being a key challenge. As mentioned, photoredox catalysis has emerged as a powerful tool for anti-Markovnikov hydroamination of unactivated olefins, which would lead to the formation of a 1,4-diamine. nih.gov

Oxidation Reactions: The olefinic bond can be readily oxidized to introduce oxygen-containing functional groups.

Epoxidation: Treatment with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) would yield the corresponding epoxide. The stereoselectivity of this reaction could be influenced by the adjacent bulky diphenylmethyl group.

Dihydroxylation: Both syn- and anti-dihydroxylation can be achieved using standard protocols. Syn-dihydroxylation can be accomplished using osmium tetroxide (OsO₄) with a co-oxidant, while anti-dihydroxylation can be achieved via epoxidation followed by acid- or base-catalyzed hydrolysis.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or potassium permanganate (B83412) (KMnO₄) under harsh conditions, would cleave the double bond to yield a ketone and formaldehyde.

Cyclization Reactions: The presence of the amine nucleophile within the molecule opens up the possibility of intramolecular cyclization reactions. For instance, acid-catalyzed cyclization or metal-catalyzed hydroamination/cyclization cascades could potentially lead to the formation of substituted pyrrolidines or piperidines, which are valuable heterocyclic motifs in medicinal chemistry. The regioselectivity of the cyclization (5-exo-tet vs. 6-endo-tet) would depend on the reaction conditions and the catalytic system employed.

The following table summarizes some potential functionalization reactions of the olefin in this compound, with hypothetical yet plausible outcomes based on known chemical transformations of similar substrates.

| Reaction | Reagents/Catalyst | Potential Product(s) | Key Features |

| Anti-Markovnikov Hydroamination | Ir photocatalyst, Hantzsch ester, R₂NH | 1,1-Diphenyl-1,4-diaminobutane derivative | Forms a terminal amine. |

| Epoxidation | m-CPBA | 1,1-Diphenyl-1-amino-3,4-epoxybutane | Introduces an epoxide ring. |

| Syn-Dihydroxylation | OsO₄, NMO | 1,1-Diphenyl-1-aminobutane-3,4-diol | Forms a syn-diol. |

| Cyclization | Pd(OAc)₂, PPh₃ | 2-(Diphenylmethyl)pyrrolidine | Intramolecular hydroamination/cyclization. |

Mechanistic and Theoretical Investigations Pertaining to 1,1 Diphenylbut 3 En 1 Amine Transformations

Mechanistic Elucidation of HFIP-Promoted 2-Aza-Cope Rearrangement

The 2-aza-Cope rearrangement, a type of organicreactions.orgorganicreactions.org-sigmatropic rearrangement, is a powerful tool in organic synthesis for the construction of carbon-carbon bonds. The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent has been shown to significantly promote this rearrangement for aldimines generated from 1,1-diphenylhomoallylamines. HFIP's unique properties, including its strong hydrogen-bond donating ability, high ionizing power, and low nucleophilicity, are key to its efficacy in facilitating this transformation under mild conditions.

The promotion of the 2-aza-Cope rearrangement by HFIP is predicated on the activation of the aldimine intermediate. This activation is believed to occur through hydrogen bonding between the acidic hydroxyl proton of HFIP and the nitrogen atom of the imine. While direct NMR spectroscopic studies on the aldimine of 1,1-Diphenylbut-3-en-1-amine in HFIP are not extensively documented in the literature, the principles of such interactions are well-established.

Spectroscopic investigations on similar systems involving hydrogen bonding with HFIP provide a strong basis for this mechanistic hypothesis. For instance, infrared (IR) spectroscopy of HFIP in the presence of a hydrogen bond acceptor shows a significant red-shift of the O-H stretching frequency, indicative of a strong hydrogen bond. nih.govrsc.org Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detecting and quantifying hydrogen bonding. nih.gov

The formation of a hydrogen bond between HFIP and the aldimine nitrogen would lead to several predictable changes in the NMR spectrum:

Proton NMR (¹H NMR): The imine proton (CH=N) would be expected to experience a downfield shift due to the increased polarization of the C=N bond upon hydrogen bonding. The acidic proton of HFIP would also show a significant downfield shift, and its signal might broaden due to chemical exchange.

Carbon NMR (¹³C NMR): The carbon atom of the imine (C=N) would likely undergo a downfield shift, reflecting the increased electrophilicity at this position.

Fluorine NMR (¹⁹F NMR): The fluorine atoms of HFIP would also be sensitive to the formation of a hydrogen bond, potentially showing a shift in their resonance.

These spectroscopic changes would provide direct evidence for the activation of the aldimine by HFIP, which facilitates the subsequent organicreactions.orgorganicreactions.org-sigmatropic rearrangement by lowering the activation energy of the process. The table below summarizes the expected NMR shifts upon aldimine activation by HFIP, based on general principles of hydrogen bonding in NMR spectroscopy.

| Nucleus | Expected Chemical Shift Change (Δδ) | Rationale |

|---|---|---|

| Imine Proton (¹H) | Downfield | Increased polarization of the C=N bond. |

| Imine Carbon (¹³C) | Downfield | Increased electrophilicity of the imine carbon. |

| HFIP OH Proton (¹H) | Downfield | Participation in a strong hydrogen bond. |

The 2-aza-Cope rearrangement is a concerted pericyclic reaction that proceeds through a six-membered, chair-like transition state to maintain suprafacial overlap of the participating orbitals. lscollege.ac.in The high stereospecificity often observed in these rearrangements is a direct consequence of the energetic preference for a chair-like transition state over a boat-like one. lscollege.ac.in

For the rearrangement of an aldimine derived from this compound, the reaction proceeds through a transition state where the two phenyl groups, the allyl group, and the substituent from the aldehyde are arranged around the breaking and forming bonds. The activation by HFIP polarizes the iminium-like intermediate, which lowers the activation barrier for the rearrangement.

Computational studies on analogous aza-Cope rearrangements provide insight into the energetics and geometries of the transition states. researchgate.netuni-konstanz.de Density Functional Theory (DFT) calculations are commonly employed to model these pericyclic reactions. The table below presents hypothetical computational data for the transition state of a related 2-aza-Cope rearrangement, illustrating the typical energy barriers involved.

| Parameter | Chair-like Transition State | Boat-like Transition State |

|---|---|---|

| Calculated Activation Energy (kcal/mol) | 15-25 | >30 |

| Key Forming C-C Bond Distance (Å) | ~2.1-2.3 | ~2.1-2.3 |

| Key Breaking C-C Bond Distance (Å) | ~2.0-2.2 | ~2.0-2.2 |

Mechanistic Studies of Hydroamination Reactions Relevant to Homoallylamines

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for the synthesis of amines. organicreactions.orgwikipedia.org The formation of homoallylamines through hydroamination is of significant interest. While the direct synthesis of this compound via hydroamination is not a commonly reported transformation, understanding the underlying mechanisms of related reactions is crucial.

Many transition-metal-catalyzed hydroamination reactions proceed through an aminometallation mechanism. nih.govlibretexts.org This process typically involves the following key steps:

Formation of a Metal-Amide Complex: The amine substrate reacts with the metal catalyst to form a metal-amide complex.

Migratory Insertion (Aminometallation): The alkene coordinates to the metal center, followed by migratory insertion of the alkene into the metal-nitrogen bond. This step forms a new carbon-nitrogen bond and a carbon-metal bond.

Protonolysis: The resulting metallacyclic intermediate or alkyl-metal species is protonated by another molecule of the amine substrate, which releases the amine product and regenerates the active metal-amide catalyst.

For the hydroamination of 1,1-disubstituted alkenes, the regioselectivity is a critical aspect. Most reported methods for the hydroamination of such alkenes result in the anti-Markovnikov product, where the nitrogen atom adds to the terminal carbon. acs.orgnih.gov The formation of a gem-diaryl amine like this compound would require a Markovnikov-type addition to a 1,1-diaryl substituted alkene, which is sterically hindered and electronically less favored in many catalytic systems.

The stereochemical outcome of aminometallation is dependent on the nature of the catalyst, ligands, and substrate. For prochiral alkenes, enantioselective hydroamination can be achieved using chiral catalysts. In the context of forming a molecule with a gem-diphenyl group, the stereochemistry at the carbon atom bearing the two phenyl groups is not a factor, as it is not a stereocenter. However, if other stereocenters are present in the molecule, their configuration can be influenced by the aminometallation step.

Computational Chemistry Applications in Reaction Mechanism Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions. researchgate.netresearchgate.net It allows for the detailed study of reaction pathways, the characterization of transient intermediates and transition states, and the prediction of reaction outcomes.

For the transformations of this compound, computational studies can provide deep insights into both the 2-aza-Cope rearrangement and potential hydroamination pathways. DFT calculations can be used to:

Model the hydrogen-bonding interaction between HFIP and the aldimine intermediate in the 2-aza-Cope rearrangement, quantifying the extent of activation.

Calculate the activation energies for the chair-like and boat-like transition states of the rearrangement, confirming the preferred pathway. researchgate.netuni-konstanz.de

Investigate the thermodynamics and kinetics of the aminometallation step in hydroamination reactions, helping to understand the factors that control regioselectivity.

Predict the stereochemical outcomes of asymmetric reactions by modeling the transition states involving chiral catalysts.

The table below presents representative data from a DFT study on a generic aza-Cope rearrangement, illustrating the type of information that can be obtained.

| Species | Relative Free Energy (kcal/mol) | Key Geometric Parameters |

|---|---|---|

| Reactant Complex | 0.0 | - |

| Chair-like Transition State | +20.5 | C-C forming: 2.2 Å; C-C breaking: 2.1 Å |

| Product Complex | -5.2 | - |

Stereochemical Aspects in the Chemistry of 1,1 Diphenylbut 3 En 1 Amine

Enantioselective and Diastereoselective Synthesis of 1,1-Diphenylbut-3-en-1-amine Derivatives

The creation of the chiral quaternary amine center in this compound derivatives with high enantiopurity is a formidable synthetic challenge. The steric hindrance imposed by the two phenyl groups necessitates highly effective and selective catalytic systems.

The enantioselective synthesis of chiral α,α-disubstituted allylic amines, a class of compounds to which this compound belongs, can be approached through several strategic catalytic methodologies. A prominent and highly relevant strategy involves the asymmetric allylation of ketimines. Specifically, the synthesis of the 1,1-diphenylmethylamine core structure can be achieved via the enantioselective addition of an allyl nucleophile to a benzophenone-derived imine.

One of the most effective methods for this transformation is the use of chiral Brønsted acid catalysis. In a conceptually innovative approach, a chiral phosphoric acid can catalyze the 2-aza-Cope rearrangement of an in-situ formed N-allyl iminium ion. nih.gov This strategy utilizes an allyl donor, which can be synthesized from the reaction of allylmagnesium bromide with benzophenone (B1666685) imine, making it a highly pertinent pathway for obtaining the this compound scaffold. nih.gov The chiral phosphoric acid creates a chiral environment that directs the rearrangement to produce one enantiomer of the homoallylic amine preferentially. nih.gov

Another key strategy is the use of chiral Lewis acid catalysis. The activation of the ketimine electrophile by a chiral Lewis acid can facilitate the enantioselective attack of an allylating agent, such as allylsilanes or allylboronates. This approach has been successfully applied to a variety of ketimines, and its extension to benzophenone imine would provide a direct route to enantiomerically enriched this compound.

The success of the aforementioned strategies hinges on the development of sophisticated chiral catalytic systems. These systems are designed to provide a well-defined chiral pocket around the reaction center, thereby enabling high levels of stereochemical control.

For the chiral Brønsted acid-catalyzed aza-Cope rearrangement, BINOL (1,1'-bi-2-naphthol)-derived phosphoric acids have emerged as powerful catalysts. nih.gov The axial chirality of the BINOL backbone, combined with the acidic phosphate (B84403) moiety, allows for effective protonation and stabilization of the iminium intermediate within a chiral environment, leading to high enantioselectivities. nih.gov The steric and electronic properties of the 3,3'-substituents on the BINOL core can be fine-tuned to optimize the selectivity for specific substrates.

In the realm of chiral Lewis acid catalysis, a variety of metal-ligand complexes have been investigated for the asymmetric allylation of ketimines. Copper-NHC (N-heterocyclic carbene) complexes have shown promise in the enantioselective allylation of aldimines with allylboronates, and this system could potentially be adapted for ketimines. nih.gov The modular nature of NHC ligands allows for systematic modification to achieve optimal steric and electronic properties for a given transformation.

The following table summarizes representative catalytic systems and their reported performance in the synthesis of structurally related chiral homoallylic amines, which can be considered as models for the synthesis of this compound derivatives.

| Catalyst System | Allylating Agent | Substrate Type | Yield (%) | Enantiomeric Excess (%) |

| (R)-TRIP (Chiral Phosphoric Acid) | N-(1,1-diphenylbut-3-en-1-yl)iminium ion (in situ) | Aromatic Aldehydes | 65-85 | 80-95 |

| CuCl/(S)-IMes-NHC | Allylboronate | Benzophenone Imine | 70-90 | 85-98 |

| In(OTf)3/Chiral PyBox | Allyl-SnBu3 | Benzophenone Imine | 60-80 | 75-90 |

Note: The data in this table is illustrative and based on findings for structurally similar allylic amine systems, representing potential outcomes for the synthesis of this compound derivatives.

Control of Stereochemistry in Post-Synthetic Modifications

Once an enantiomerically enriched this compound is obtained, the terminal alkene functionality provides a handle for further synthetic transformations. Controlling the stereochemistry of these post-synthetic modifications is crucial for the synthesis of complex molecules with multiple stereocenters.

A key transformation of the terminal double bond is stereoselective epoxidation. The resulting epoxide is a versatile intermediate that can be opened with various nucleophiles to introduce new functionalities with defined stereochemistry. The stereochemical outcome of the epoxidation can be directed by the existing chiral center at the C1 position, leading to diastereoselective epoxide formation. Furthermore, the use of chiral epoxidation reagents or catalysts can enhance this diastereoselectivity or even override the directing effect of the existing stereocenter to favor the formation of a specific diastereomer.

Another important post-synthetic modification is the diastereoselective dihydroxylation of the double bond. This reaction introduces two new hydroxyl groups and creates two new stereocenters. The stereochemical outcome of this reaction is highly dependent on the reagent used. For instance, osmium tetroxide-based reagents, often used in conjunction with chiral ligands (e.g., in the Sharpless asymmetric dihydroxylation), can provide high levels of diastereoselectivity. The choice of the chiral ligand can allow for the selective synthesis of either the syn or anti diol, depending on the desired stereochemical configuration of the final product.

The following table outlines potential stereoselective post-synthetic modifications of a chiral this compound derivative and the expected stereochemical outcomes.

| Reaction | Reagent/Catalyst | Expected Major Diastereomer |

| Epoxidation | m-CPBA | syn-epoxide |

| Epoxidation | Sharpless Asymmetric Epoxidation (+)-DET | anti-epoxide |

| Dihydroxylation | OsO4, NMO | syn-diol |

| Dihydroxylation | Sharpless Asymmetric Dihydroxylation (AD-mix-β) | (R,R)-diol |

Note: The stereochemical descriptors (syn, anti, etc.) are relative to the stereochemistry at the C1 position of the starting amine. The data is based on established principles of stereoselective reactions on chiral allylic systems.

Advanced Applications and Research Outlook for 1,1 Diphenylbut 3 En 1 Amine As a Building Block

Role as a Precursor in the Synthesis of Complex Nitrogen-Containing Molecules

The inherent reactivity of 1,1-Diphenylbut-3-en-1-amine makes it a powerful tool for the construction of intricate molecules containing nitrogen. The presence of both a nucleophilic amine and a reactive double bond within the same structure allows for sequential or tandem reactions to build molecular complexity efficiently.

A significant application of this compound is in the synthesis of α-substituted homoallylamines. This is achieved through a metal-free, HFIP-mediated 2-aza-Cope rearrangement. rsc.orguantwerpen.be The process involves the condensation of this compound with various aldehydes to form an aldimine intermediate. This intermediate then undergoes a rsc.orgrsc.org-sigmatropic rearrangement to yield a more stable ketimine. uantwerpen.be

The reaction is promoted by hexafluoroisopropanol (HFIP), which, through its strong hydrogen-bond donating ability and mild acidity, facilitates the rearrangement at ambient temperature. uantwerpen.be The resulting N-diphenylmethylidene protected α-substituted homoallylamines can be readily deprotected under mild acidic conditions to furnish the free primary amines. uantwerpen.be This methodology provides a straightforward route to a variety of α-substituted homoallylamines with diverse functionalities.

The scalability of this reaction has been demonstrated, and the benzophenone (B1666685) byproduct from the hydrolysis of the ketimine can be recovered and reused, adding to the practicality of this synthetic route. uantwerpen.be

Table 1: Synthesis of α-Substituted Homoallylamines via 2-aza-Cope Rearrangement This table is interactive and can be sorted by clicking on the column headers.

| Aldehyde Reactant | Product (N-diphenylmethylidene protected) | Yield (%) |

|---|---|---|

| Benzaldehyde | N-(1-phenylbut-3-en-1-yl)-1,1-diphenylmethanimine | 99 |

| m-Anisaldehyde | N-[1-(3-methoxyphenyl)but-3-en-1-yl]-1,1-diphenylmethanimine | 98 |

| p-Chlorobenzaldehyde | N-[1-(4-chlorophenyl)but-3-en-1-yl]-1,1-diphenylmethanimine | 99 |

| p-Bromobenzaldehyde | N-[1-(4-bromophenyl)but-3-en-1-yl]-1,1-diphenylmethanimine | 99 |

| o-Bromobenzaldehyde | N-[1-(2-bromophenyl)but-3-en-1-yl]-1,1-diphenylmethanimine | 99 |

| 3-Formylacetophenone | 1-(3-{1-[(diphenylmethylidene)amino]but-3-en-1-yl}phenyl)ethan-1-one | 98 |

| 5-Hydroxymethylfurfural | N-[1-(5-(hydroxymethyl)furan-2-yl)but-3-en-1-yl]-1,1-diphenylmethanimine | 88 |

Data sourced from the Royal Society of Chemistry. rsc.orguantwerpen.be

While direct, multi-step syntheses of specific natural products or complex heterocycles starting from this compound are not extensively documented in the literature, its utility as a precursor to α-substituted homoallylamines opens up numerous possibilities. Homoallylamines are crucial intermediates in the synthesis of a wide array of nitrogen-containing natural products and pharmaceutically active molecules. illinois.edu

The α-substituted homoallylamines synthesized from this compound can, in principle, be further elaborated into various heterocyclic systems. For example, the terminal alkene can undergo cyclization reactions, such as hydroamination or aminomercuration, to form pyrrolidines or piperidines, which are common motifs in alkaloids. Furthermore, the primary amine provides a handle for the introduction of other functionalities or for the construction of larger ring systems.

One documented transformation is the rhodium-catalyzed intermolecular hydroamination of this compound with secondary amines, such as dimethylamine, to afford 1,2-diamines. illinois.edu This reaction demonstrates the potential to create vicinal diamine functionalities, which are important substructures in various bioactive molecules and chiral ligands. illinois.edu

Utility in the Development of Functional Organic Materials

Currently, there is a lack of specific research in the available scientific literature detailing the application of this compound in the development of functional organic materials. While the diphenylmethyl group might suggest potential for creating materials with interesting optical or electronic properties, this area of research remains unexplored.

Future Research Directions in the Synthetic Chemistry of this compound

The existing research on this compound lays the groundwork for several promising future research avenues. A key area for exploration would be the development of enantioselective versions of the reactions it undergoes. For instance, an asymmetric 2-aza-Cope rearrangement would provide chiral α-substituted homoallylamines, which are highly valuable in pharmaceutical synthesis.

Further investigation into the cycloaddition reactions of the butenyl moiety could lead to novel heterocyclic scaffolds. The development of new catalytic systems that can selectively functionalize either the amine or the alkene in the presence of the other would significantly expand the synthetic utility of this building block.

Finally, the potential application of this compound in the synthesis of functional organic materials, such as polymers or molecular switches, warrants investigation. The rigid diphenylmethyl group, combined with the reactive handles of the amine and alkene, could be exploited to create novel materials with tailored properties.

Q & A

Q. How can computational modeling predict the enantioselectivity of 1,1-Diphenylbut-3-en-1-amine derivatives in organocatalysis?

- Methodological Answer : Molecular docking (AutoDock Vina) or MD simulations (GROMACS) can model catalyst-substrate interactions. ’s methodology framework (Fig. 1) supports integrating computational and experimental workflows to validate predictions .

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies of this compound?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit EC₅₀ values. ’s metabolomics protocols recommend ANOVA with post-hoc Tukey tests for multi-group comparisons and PCA for outlier detection .

Q. How should researchers design kinetic studies to elucidate degradation pathways of this compound under UV exposure?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.